molecular formula C25H19N3O3 B1672699 IWR-1-endo

IWR-1-endo

Cat. No.: B1672699
M. Wt: 409.4 g/mol
InChI Key: ZGSXEXBYLJIOGF-ALFLXDJESA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

IWR-1-endo, also known as IWR-1, primarily targets the Wnt/β-catenin signaling pathway . The key target within this pathway is Axin2 , a member of the destruction complex . Axin2 plays a crucial role in the regulation of the stability of β-catenin, a protein that is essential for the activation of Wnt target genes .

Mode of Action

This compound acts by stabilizing the Axin-scaffolded destruction complex , which in turn promotes the phosphorylation and degradation of β-catenin . By inhibiting the accumulation of β-catenin, this compound effectively blocks the Wnt/β-catenin signaling pathway . This inhibition is potent, with an IC₅₀ value of 180 nM in L-cells expressing Wnt3A .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Wnt/β-catenin signaling pathway . This pathway is crucial for various cellular processes, including cell fate determination, cell migration, cell polarity, and organogenesis . By inhibiting this pathway, this compound can influence these processes, leading to various downstream effects.

Pharmacokinetics

This suggests that this compound can cross the blood-brain barrier, which may impact its bioavailability and therapeutic potential .

Result of Action

The inhibition of the Wnt/β-catenin signaling pathway by this compound has several molecular and cellular effects. It has been shown to promote the differentiation of cardiomyocytes from human pluripotent stem cells . Additionally, it can induce the differentiation of human PSC-derived alveolar epithelial type II (AETII) to AETI cells . In cancer cells, this compound has been found to inhibit cell proliferation and migration .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound was found to be extremely unstable in murine plasma . By adjusting the ph to 15, the stability of this compound was significantly improved across several tested conditions such as benchtop, autosampler, freeze–thaw, and long term at −80 °C .

Biochemical Analysis

Biochemical Properties

IWR-1-endo interacts with several key biomolecules in the Wnt/β-catenin pathway. It inhibits Wnt-induced accumulation of β-catenin, a key protein in the Wnt signaling pathway, by stabilizing the destruction complex member AXIN2 . This interaction effectively blocks the Wnt/β-catenin pathway, with an IC50 value of 180 nM .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to promote self-renewal and maintain pluripotency of human embryonic stem cells and mouse Epi-stem cells . Additionally, it promotes differentiation of cardiomyocytes from human pluripotent stem cells (PSCs) and induces the differentiation of human PSC-derived alveolar epithelial type II (AETII) to AETI cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the destruction complex member AXIN2, which leads to the stabilization of this complex . This stabilization prevents the accumulation of β-catenin, thereby inhibiting the Wnt/β-catenin signaling pathway .

Dosage Effects in Animal Models

In animal models, this compound has been shown to inhibit Wnt signaling, which can lead to various effects depending on the dosage . Specific threshold effects or toxic effects at high doses have not been extensively documented.

Metabolic Pathways

This compound is involved in the Wnt/β-catenin signaling pathway . It interacts with the destruction complex member AXIN2, affecting the metabolic flux of this pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IWR-1-endo involves multiple steps, typically starting with aspartic acid and benzoic anhydride as raw materials. The process includes esterification, substitution, and reduction reactions to ultimately yield the target compound . The detailed synthetic route is as follows:

    Esterification: Aspartic acid reacts with benzoic anhydride to form an ester intermediate.

    Substitution: The ester intermediate undergoes a substitution reaction to introduce the desired functional groups.

    Reduction: The final step involves the reduction of the intermediate to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

IWR-1-endo undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Properties

IUPAC Name

4-[(1S,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O3/c29-23(27-19-5-1-3-14-4-2-12-26-22(14)19)15-8-10-18(11-9-15)28-24(30)20-16-6-7-17(13-16)21(20)25(28)31/h1-12,16-17,20-21H,13H2,(H,27,29)/t16-,17+,20-,21+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSXEXBYLJIOGF-ALFLXDJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C=C[C@H]1[C@@H]3[C@H]2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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